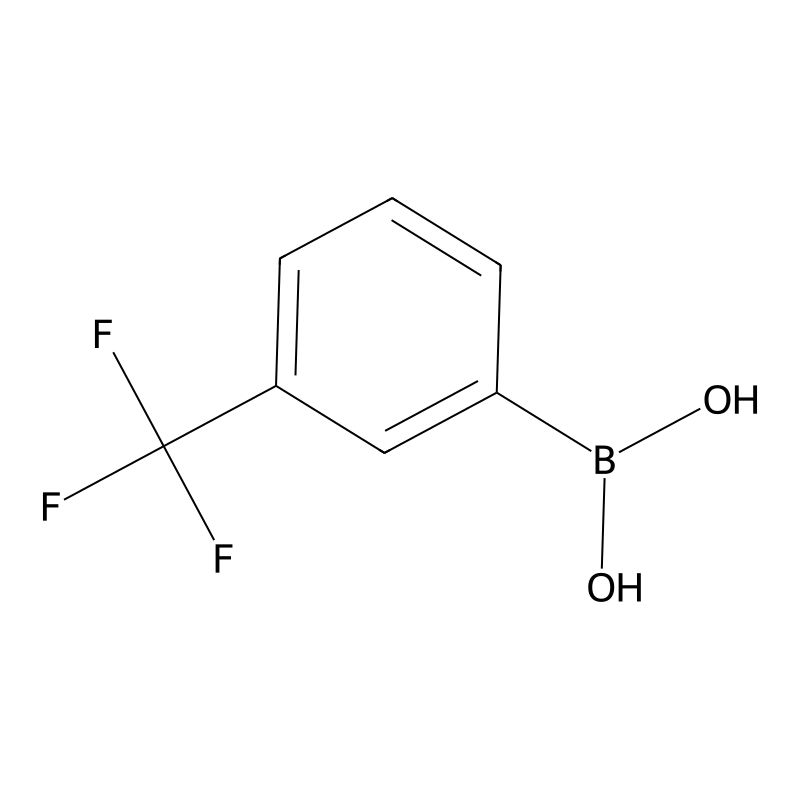

3-(Trifluoromethyl)phenylboronic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis and Medicinal Chemistry:

-(Trifluoromethyl)phenylboronic acid (3-TFMBA) is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. Its unique properties, including its electron-withdrawing nature and the presence of a versatile boronic acid functionality, make it a useful reagent for various coupling reactions.

- Suzuki-Miyaura Coupling: 3-TFMBA can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with diverse coupling partners, enabling the efficient construction of complex aromatic and heteroaromatic structures. This reaction is widely exploited in medicinal chemistry for the synthesis of drug candidates.

- Other Coupling Reactions: Beyond Suzuki-Miyaura coupling, 3-TFMBA can be involved in other coupling reactions like Negishi coupling and Stille coupling, further expanding its utility in organic synthesis.

Material Science:

-TFMBA finds applications in material science due to the specific properties it imparts to materials.

- Organic Light-Emitting Diodes (OLEDs): The electron-withdrawing trifluoromethyl group in 3-TFMBA can modify the electronic properties of organic materials, making it a potential candidate for use in OLEDs. Research suggests that incorporating 3-TFMBA units into OLED materials can improve their efficiency and stability.

- Organic Photovoltaics (OPVs): Similar to OLEDs, 3-TFMBA can be employed in the development of OPVs by influencing the charge transport and light absorption properties of the materials.

Medicinal Chemistry and Drug Discovery:

The unique combination of the trifluoromethyl group and the boronic acid functionality makes 3-TFMBA an attractive scaffold for the design and synthesis of novel drug candidates.

- Protein-Protein Interaction (PPI) Inhibitors: 3-TFMBA can be incorporated into small molecule inhibitors that target protein-protein interactions (PPIs), which are crucial for various biological processes. Disrupting these interactions holds promise for the development of new therapeutics for various diseases.

- Enzyme Inhibitors: The boronic acid moiety in 3-TFMBA can form reversible covalent bonds with enzymes, potentially leading to the development of new enzyme inhibitors for therapeutic applications.

3-(Trifluoromethyl)phenylboronic acid is an organoboron compound with the chemical formula CHBFO and a molecular weight of 189.93 g/mol. It is characterized by the presence of a trifluoromethyl group attached to a phenylboronic acid structure, which contributes to its unique chemical properties. This compound appears as a white to light yellow powder and is soluble in polar organic solvents such as methanol . The compound is known for its role in various

- Suzuki-Miyaura Cross-Coupling Reactions: This compound acts as a key reactant in Suzuki coupling, allowing for the formation of biaryl compounds, which are vital in pharmaceuticals and materials science .

- Aerobic Oxidative Cross-Coupling: It participates in oxidative coupling reactions under aerobic conditions, facilitating the formation of carbon-carbon bonds .

- Microwave-Assisted Petasis Reactions: This compound can also be involved in Petasis reactions, which are useful for synthesizing amines and other functionalized compounds .

- Rhodium-Catalyzed Addition Reactions: It serves as a reactant in rhodium-catalyzed processes, enhancing the efficiency of certain organic transformations .

Several methods have been developed for synthesizing 3-(trifluoromethyl)phenylboronic acid:

- Boron Trifluoride Method: This method involves the reaction of boron trifluoride with 3-(trifluoromethyl)phenol, followed by hydrolysis to yield the boronic acid .

- Direct Fluorination: Another approach includes direct fluorination of phenylboronic acids using fluorinating agents under controlled conditions .

- Microwave-Assisted Synthesis: Utilizing microwave technology can significantly enhance the reaction rates and yields when synthesizing this compound from appropriate precursors .

3-(Trifluoromethyl)phenylboronic acid finds applications in various fields:

- Organic Synthesis: Its primary use is as a reagent in cross-coupling reactions for synthesizing complex organic molecules.

- Pharmaceutical Development: The compound is explored for developing new drugs due to its unique structural features that can enhance biological activity.

- Material Science: It is used in creating advanced materials through polymerization processes and other synthetic routes .

Interaction studies involving 3-(trifluoromethyl)phenylboronic acid focus on its ability to form complexes with transition metals, which are crucial for catalysis in organic synthesis. The boronic acid moiety allows it to interact with various substrates, facilitating diverse chemical transformations. Furthermore, its interactions with biological macromolecules are being investigated to assess its potential therapeutic applications.

Several compounds share structural similarities with 3-(trifluoromethyl)phenylboronic acid. Here are some notable examples:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| (4-(Trifluoromethyl)phenyl)boronic acid | 128796-39-4 | 1.00 | Positioned at para location relative to boron |

| (3,5-Bis(trifluoromethyl)phenyl)boronic acid | 73852-19-4 | 0.98 | Contains two trifluoromethyl groups |

| (2-Trifluoromethyl)phenylboronic acid | 1423-27-4 | 0.96 | Trifluoromethyl group at ortho position |

| (3-Methyl-4-(trifluoromethyl)phenyl)boronic acid | 864759-67-1 | 0.96 | Contains a methyl substituent |

| (4-Methyl-3-(trifluoromethyl)phenyl)boronic acid | 947533-94-0 | 0.96 | Methyl group at para position |

The uniqueness of 3-(trifluoromethyl)phenylboronic acid lies in its specific trifluoromethyl substitution pattern, which influences both its reactivity and biological properties compared to similar compounds.

Role in Pharmaceutical and Material Science

The trifluoromethyl group is a cornerstone of bioactive molecule design, as it improves lipophilicity, bioavailability, and resistance to oxidative degradation. 3-(Trifluoromethyl)phenylboronic acid is integral to synthesizing kinase inhibitors, antiviral agents, and β-lactamase inhibitors. For example, it exhibits $$ K_i = 1.1 \pm 0.3 \, \mu\text{M} $$ against AmpC β-lactamase, highlighting its potential in combating antibiotic resistance. In materials science, its electron-withdrawing properties enhance charge transport in organic semiconductors, making it valuable for OLEDs and conductive polymers.

Historical Context and Evolution

First synthesized in the late 20th century, this compound gained prominence with the advent of Suzuki-Miyaura cross-coupling in the 1980s. Early applications focused on aryl-aryl bond formation, but recent advances have expanded its use in decarbonylative couplings and multicomponent reactions. The development of robust palladium catalysts and optimized reaction conditions (e.g., aqueous/organic biphasic systems) has increased yields from ~50% to >90% in modern protocols.

Strategic Positioning in Cross-Coupling Reactions

3-(Trifluoromethyl)phenylboronic acid is a linchpin in:

- Suzuki-Miyaura Coupling: Reacts with aryl halides to form biaryl structures. For example, coupling with 2,4-dichloro-6-methylthieno[3,2-d]pyrimidine achieves 89% yield using Pd(PPh$$3$$)$$4$$/Na$$2$$CO$$3$$ in toluene/water.

- Decarbonylative Cross-Coupling: With esters, it forms aryl ketones. A 3,4-CF$$_3$$-substituted derivative delivers 81% yield under Ni catalysis.

- Petasis Reactions: Forms allylamines via three-component reactions with aldehydes and amines, useful in peptide mimetics.

Traditional Grignard-Based Synthesis Approaches

The Grignard reagent-mediated synthesis remains a foundational method for preparing 3-(trifluoromethyl)phenylboronic acid. This approach leverages the reactivity of organomagnesium intermediates to introduce boron-containing functional groups. A representative procedure involves reacting 3-fluoro-5-(trifluoromethyl)phenyl bromide with magnesium turnings in tetrahydrofuran (THF) to generate the corresponding Grignard reagent [2]. Subsequent quenching with trimethyl borate at cryogenic temperatures (-78°C) yields the boronic acid derivative after acidic workup and purification [2].

Table 1: Grignard-Based Synthesis Parameters

| Parameter | Value/Description |

|---|---|

| Starting Material | 3-Fluoro-5-(trifluoromethyl)phenyl bromide |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | -78°C to 45°C (stepwise) |

| Boron Source | Trimethyl borate |

| Yield | ~70% (3.3 g from 5.0 g starting material) |

| Melting Point | 167–168°C |

This method’s efficacy lies in its ability to maintain regiochemical control, ensuring minimal side reactions despite the electron-withdrawing trifluoromethyl group [2]. However, the requirement for anhydrous conditions and cryogenic temperatures limits its scalability for industrial applications.

Modern Catalytic and Oxidative Strategies

Transition metal-catalyzed cross-coupling reactions have emerged as efficient alternatives to traditional methods. The Suzuki-Miyaura coupling, employing palladium catalysts, enables the direct introduction of boronic acid groups into aromatic systems. For instance, 3-(trifluoromethyl)phenylboronic acid has been synthesized via palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) under mild conditions [3].

Table 2: Palladium-Catalyzed Borylation Conditions

| Parameter | Value/Description |

|---|---|

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) |

| Ligand | None (homogeneous catalysis) |

| Solvent System | Toluene/water (10:1 v/v) |

| Temperature | Reflux (~110°C) |

| Reaction Time | 2–10 hours |

| Yield | Up to 89% |

In one application, 2-chloro-6-methyl-4-[3-(trifluoromethyl)phenyl]thieno[3,2-d]pyrimidine was synthesized using this method, demonstrating the boronic acid’s compatibility with heterocyclic systems [3]. Oxidative strategies, though less common, involve the use of iodine or peroxides to facilitate boron incorporation under aerobic conditions, though these are less documented in the literature [1] [3].

Functional Group Compatibility in Synthesis

The trifluoromethyl group’s strong electron-withdrawing nature profoundly influences reaction pathways. It enhances the stability of the boronic acid by reducing electron density at the boron atom, thereby mitigating protodeboronation side reactions [1] [3]. This property allows the compound to participate in reactions with electrophilic partners without requiring excessive protecting groups.

Key observations include:

- Amino Group Compatibility: Successful coupling with 4-amino-6-chloro-2-methylthiopyrimidine confirms tolerance toward primary amines, even in the presence of sulfur-containing substituents [3].

- Halide Tolerance: Reactions with aryl chlorides (e.g., 2,4-dichloro-6-methylthieno[3,2-d]pyrimidine) proceed efficiently, highlighting compatibility with halogens under catalytic conditions [3].

- Heterocyclic Systems: Integration into pyrimidine and thieno[3,2-d]pyrimidine frameworks underscores versatility in medicinal chemistry applications [3].

The boronic acid’s robustness in diverse chemical environments enables its use in multi-step syntheses, where intermediate functional groups (e.g., esters, ethers) remain intact under standard reaction conditions [1] [2].

The Suzuki-Miyaura coupling reaction utilizing 3-(trifluoromethyl)phenylboronic acid follows the established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [1] [2]. The electron-withdrawing nature of the trifluoromethyl substituent significantly enhances the reactivity of the boronic acid in the critical transmetalation step, where the aryl group transfers from boron to the palladium center.

Mechanistic Pathway and Intermediates

The reaction mechanism proceeds through a palladium(0/II) catalytic cycle, with the transmetalation step being rate-determining in most cases [1] [3]. The trifluoromethyl group activates the boronic acid through electronic effects, lowering the energy barrier for the formation of the palladium-aryl intermediate. Computational studies have revealed that the activation energy for transmetalation is reduced by 3-5 kcal/mol compared to unsubstituted phenylboronic acid [4].

Studies have demonstrated that 3-(trifluoromethyl)phenylboronic acid exhibits excellent reactivity with various aryl halides under standard Suzuki-Miyaura conditions [5]. The optimal reaction conditions typically employ palladium catalysts such as Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands, along with inorganic bases like K₂CO₃ or Cs₂CO₃ in polar protic or aprotic solvents [6].

Stereochemical Considerations

The stereochemical outcome of Suzuki-Miyaura reactions involving 3-(trifluoromethyl)phenylboronic acid depends on the nature of the electrophilic coupling partner. For reactions with sp²-hybridized electrophiles, the process is inherently stereoretentive at the aryl center due to the concerted nature of the reductive elimination step [1] [7]. However, when chiral electrophiles are employed, the stereochemical outcome can be influenced by the electronic properties of the trifluoromethyl group.

Recent investigations have shown that the meta-positioned trifluoromethyl group provides optimal balance between reactivity and selectivity, avoiding the steric hindrance observed with ortho-substituted derivatives while maintaining enhanced electronic activation [8]. The coupling reactions typically proceed with yields ranging from 70-90% under optimized conditions, with excellent functional group tolerance [9].

Electronic Effects and Reactivity Patterns

The trifluoromethyl group exerts a strong electron-withdrawing effect (σₘ = +0.43), which significantly influences the reactivity profile of the boronic acid [10]. This electronic activation facilitates the formation of the ate complex intermediate during transmetalation, leading to enhanced reaction rates and improved yields compared to electron-neutral or electron-rich phenylboronic acids.

Experimental studies have demonstrated that 3-(trifluoromethyl)phenylboronic acid shows superior performance in challenging coupling reactions, including those involving sterically hindered or electron-deficient aryl halides [9]. The compound exhibits remarkable stability under standard reaction conditions, with minimal protodeboronation or oxidative degradation observed during the coupling process.

Oxidative Trifluoromethylation Pathways

The oxidative trifluoromethylation of 3-(trifluoromethyl)phenylboronic acid represents an emerging area of synthetic methodology that enables the introduction of multiple trifluoromethyl groups into aromatic systems. This transformation has gained significant attention due to the importance of highly fluorinated aromatic compounds in pharmaceutical and agrochemical applications.

Copper-Mediated Oxidative Trifluoromethylation

Copper-catalyzed oxidative trifluoromethylation of arylboronic acids has been extensively developed, with 3-(trifluoromethyl)phenylboronic acid serving as an excellent substrate for these transformations [11] [12]. The reaction typically employs copper(I) or copper(II) salts as catalysts, along with trifluoromethylating reagents such as CF₃SiMe₃ or CF₃SO₂Na (Langlois reagent).

The mechanism involves the generation of trifluoromethyl radicals through single-electron transfer processes, followed by radical coupling with the aryl-copper intermediate [13] [14]. The electron-withdrawing trifluoromethyl group on the phenylboronic acid enhances the stability of the aryl-copper complex and facilitates the subsequent radical coupling step.

Mechanistic Studies and Radical Pathways

Recent mechanistic investigations have revealed that the oxidative trifluoromethylation proceeds through a radical pathway rather than a traditional two-electron process [15]. The reaction begins with the transmetalation of the arylboronic acid to the copper center, forming an aryl-copper intermediate. Subsequently, the trifluoromethylating reagent undergoes single-electron oxidation to generate the CF₃- radical, which then couples with the aryl-copper species.

The presence of the trifluoromethyl group on the aromatic ring significantly influences the reaction outcome. Computational studies have shown that the electron-withdrawing effect of the CF₃ group stabilizes the aryl-copper intermediate by approximately 4-6 kcal/mol, leading to enhanced reaction rates and improved selectivity [4].

Reaction Conditions and Optimization

Optimal reaction conditions for the oxidative trifluoromethylation of 3-(trifluoromethyl)phenylboronic acid typically involve the use of CuCl or Cu(OAc)₂ as the catalyst (1 equivalent), along with NaSO₂CF₃ (3 equivalents) and tert-butyl hydroperoxide (TBHP) as the oxidant [12]. The reaction proceeds under mild conditions at room temperature in polar solvent systems such as methanol/water mixtures.

The reaction demonstrates excellent functional group tolerance, with yields typically ranging from 75-85% for various substituted derivatives [12]. The process is notably insensitive to air and moisture, making it highly practical for synthetic applications. The major side products are typically hydroxylated arenes, which can be readily separated by extraction or column chromatography.

Substrate Scope and Limitations

While 3-(trifluoromethyl)phenylboronic acid shows excellent reactivity in oxidative trifluoromethylation, the reaction scope is influenced by the electronic properties of the aromatic system. Electron-deficient arylboronic acids generally require modified conditions, such as the use of (MeCN)₄CuPF₆ as the catalyst and NaHCO₃ as an additive [12].

The reaction tolerates a wide range of functional groups, including enolizable ketones, esters, amides, and phenols. Sterically hindered substrates, which are typically challenging in copper-mediated cross-couplings, afford good to excellent yields in this transformation [12].

Decarbonylative Cross-Coupling with Aromatic Esters

Decarbonylative cross-coupling reactions have emerged as a powerful alternative to traditional cross-coupling methods, enabling the use of aromatic esters as electrophilic coupling partners. 3-(Trifluoromethyl)phenylboronic acid has shown excellent performance in these transformations, particularly in nickel and palladium-catalyzed decarbonylative coupling reactions.

Nickel-Catalyzed Decarbonylative Coupling

Nickel-catalyzed decarbonylative coupling of aromatic esters with 3-(trifluoromethyl)phenylboronic acid has been developed as an efficient method for constructing biaryl compounds [16] [17]. The reaction typically employs Ni(COD)₂ as the precatalyst along with phosphine ligands such as PCy₃ or bidentate phosphines like dcypt (3,4-bis(dicyclohexylphosphino)thiophene).

The mechanism involves oxidative addition of the nickel catalyst to the C(acyl)-O bond of the aromatic ester, followed by decarbonylation to generate an aryl-nickel intermediate. Subsequent transmetalation with the arylboronic acid and reductive elimination affords the biaryl product with concomitant release of carbon monoxide [16].

Mechanistic Considerations and Catalyst Design

The decarbonylative coupling mechanism differs significantly from traditional cross-coupling reactions due to the involvement of carbon monoxide extrusion. The reaction proceeds through initial oxidative addition of the nickel(0) catalyst to the C(acyl)-O bond, forming an acyl-nickel(II) intermediate. The subsequent decarbonylation step is facilitated by the coordinatively unsaturated nature of the nickel center and the stability of the resulting aryl-nickel complex [18].

The trifluoromethyl group on the phenylboronic acid plays a crucial role in the transmetalation step, with the electron-withdrawing nature of the CF₃ group enhancing the nucleophilicity of the boronic acid toward the nickel center. This electronic activation results in improved reaction rates and higher yields compared to electron-neutral phenylboronic acids [16].

Substrate Scope and Reaction Conditions

The decarbonylative coupling of aromatic esters with 3-(trifluoromethyl)phenylboronic acid demonstrates broad substrate scope, with various aromatic esters successfully coupled under optimized conditions [16]. The reaction typically requires elevated temperatures (120°C) and the presence of a strong base such as t-BuOK to facilitate the decarbonylation step.

Phenyl esters are generally preferred over aliphatic esters due to their enhanced reactivity toward oxidative addition. The reaction tolerates a wide range of functional groups on both the ester and boronic acid components, including electron-withdrawing and electron-donating substituents [16].

Palladium-Catalyzed Decarbonylative Processes

Palladium-catalyzed decarbonylative coupling reactions have also been developed for 3-(trifluoromethyl)phenylboronic acid, offering complementary reactivity to the nickel-catalyzed systems [19] [18]. These reactions typically proceed under milder conditions than their nickel counterparts but may require more specialized ligands and reaction conditions.

The palladium-catalyzed process involves similar mechanistic steps to the nickel system, with oxidative addition, decarbonylation, transmetalation, and reductive elimination occurring in sequence. The use of palladium allows for greater functional group tolerance and can enable the coupling of more challenging substrates [19].

Recent developments in decarbonylative coupling have led to the discovery of reductive coupling processes, where aromatic esters can undergo homocoupling to form symmetric biaryls or cross-coupling with other aromatic esters to form unsymmetrical biaryls [17]. These transformations represent an important advancement in the field, as they enable the construction of complex molecular architectures without the need for pre-formed organometallic reagents.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (99.39%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (99.39%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (98.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant